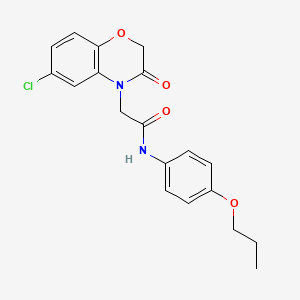

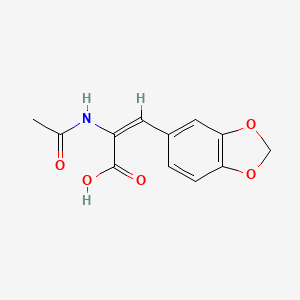

![molecular formula C15H17N5 B4540029 3-methyl-N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4540029.png)

3-methyl-N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazolo[4,3-b]pyridazine derivatives has been explored through various methodologies, indicating a keen interest in expanding the accessibility of these compounds. An efficient one-pot synthesis method for related compounds involves a multicomponent approach, combining 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with phenacyl bromides and benzoylacetonitriles in the presence of ethanol and a catalytic amount of acetic acid, highlighting atom economy and simplicity in achieving the desired structures (Sujatha et al., 2018).

Molecular Structure Analysis

Advanced techniques such as NMR spectroscopy and X-ray diffraction have been pivotal in ascertaining the regioselectivity of reactions leading to the formation of triazolo[4,3-b]pyridazinones and their N-substituted derivatives. These analyses confirm the intricate molecular structures and provide a detailed understanding of the spatial arrangement of atoms within the molecules, crucial for determining their chemical reactivity and physical properties (Mojahidi et al., 2013).

Chemical Reactions and Properties

Triazolo[4,3-b]pyridazines undergo various chemical reactions, including alkylation and 1,3-dipolar cycloaddition, leading to the synthesis of novel compounds with unique properties. These reactions are highly regioselective, with outcomes that significantly depend on the specific reactants and conditions used, illustrating the compounds' versatile reactivity profile (Mojahidi et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystalline structure, are closely tied to their molecular structure. Techniques like X-ray diffraction not only confirm molecular arrangements but also help in understanding how these structures influence physical states and behaviors under various conditions (Sallam et al., 2021).

Chemical Properties Analysis

The chemical properties of 3-methyl-N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine and its derivatives, such as reactivity with different chemical reagents, stability under various conditions, and potential for further functionalization, are key areas of interest. These aspects are essential for designing synthesis pathways and for predicting potential applications and interactions with other molecules (Mojahidi et al., 2013).

Wirkmechanismus

Target of Action

The primary target of the compound “3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine” is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division, particularly in Escherichia coli (strain K12) and Shigella flexneri .

Mode of Action

The compound interacts with its target, the Cell division protein ZipA, by stabilizing the FtsZ protofilaments . This interaction results in the cross-linking of the protofilaments and serves as a cytoplasmic membrane anchor for the Z ring

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to bacterial cell division. By interacting with the Cell division protein ZipA, the compound can potentially disrupt the normal cell division process in bacteria

Pharmacokinetics

It is known that the compound has a molecular weight of 3433819 and a chemical formula of C20H17N5O . These properties can influence the compound’s bioavailability, but more research is needed to fully understand its pharmacokinetic profile.

Result of Action

The result of the compound’s action is the potential disruption of bacterial cell division, which could lead to the death of the bacteria . This makes the compound a potential candidate for the development of new antibacterial agents.

Biochemische Analyse

Biochemical Properties

It is known that similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that 3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet .

Cellular Effects

Based on the pharmacological activities of similar compounds, it can be hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have shown to inhibit various enzymes, suggesting that this compound may also exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5/c1-12-17-18-15-10-9-14(19-20(12)15)16-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVBRVIJDWJPMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

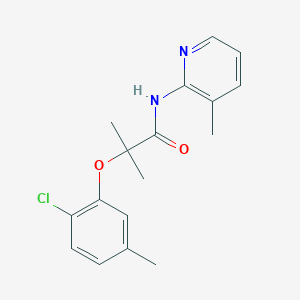

![1-(1-adamantyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4539969.png)

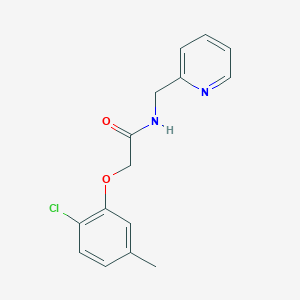

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4539980.png)

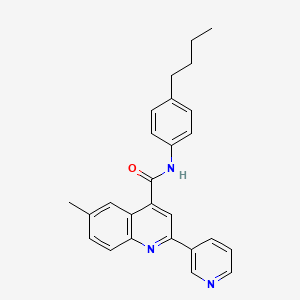

![2-[1-cyclopentyl-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B4539983.png)

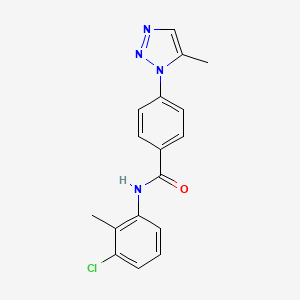

![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4539991.png)

![N-benzyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4540011.png)

![1-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4540021.png)

![N-(4-bromophenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-2-furamide](/img/structure/B4540040.png)

![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4540044.png)